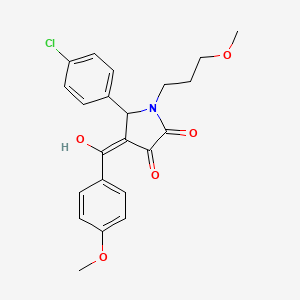![molecular formula C10H14BrCl2NO B5296100 [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride, also known as salbutamol hydrochloride, is a widely used medication for the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a selective beta-2 adrenergic receptor agonist that works by relaxing the smooth muscles in the airways, thereby improving breathing.
Mécanisme D'action
Salbutamol hydrochloride is a selective beta-2 adrenergic receptor agonist that binds to and activates the beta-2 adrenergic receptors in the airways. This results in the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The increased cAMP levels lead to the relaxation of the smooth muscles in the airways and the dilation of the bronchioles, thereby improving breathing.
Biochemical and Physiological Effects:
In addition to its bronchodilator effect, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has other biochemical and physiological effects. It increases heart rate, cardiac output, and metabolic rate. It also stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Salbutamol hydrochloride is a useful tool in various research studies due to its selective activation of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes such as asthma, COPD, and cardiovascular diseases. However, one limitation of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride is its short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several future directions for the research on [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. One area of interest is the investigation of its potential use in the treatment of other medical conditions such as spinal cord injury and hyperkalemia. Another area of research is the development of new formulations and delivery systems to improve the efficacy and convenience of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. Moreover, the role of beta-2 adrenergic receptors in different physiological and pathological processes is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Méthodes De Synthèse
The synthesis of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine. Finally, this compound is converted to [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride by reaction with hydrochloric acid.
Applications De Recherche Scientifique
Salbutamol hydrochloride has been extensively studied for its therapeutic efficacy in the treatment of respiratory disorders. It has also been investigated for its potential use in other medical conditions such as premature labor, hyperkalemia, and spinal cord injury. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been used as a tool in various research studies to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRGOHSKOORRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)
![3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5296022.png)
![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)

![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)
![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)